(S)-1-(3-Chloro-2-fluorophenyl)ethanamine hydrochloride
Overview
Description
(S)-1-(3-Chloro-2-fluorophenyl)ethanamine hydrochloride is a chiral amine compound that contains both chlorine and fluorine atoms on its aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-1-(3-Chloro-2-fluorophenyl)ethanamine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the commercially available 3-chloro-2-fluoroacetophenone.
Reduction: The ketone group of 3-chloro-2-fluoroacetophenone is reduced to the corresponding alcohol using a reducing agent such as sodium borohydride (NaBH4).
Chiral Resolution: The resulting alcohol is then subjected to chiral resolution to obtain the (S)-enantiomer.
Amination: The chiral alcohol is converted to the corresponding amine through an amination reaction using reagents like ammonium chloride (NH4Cl) and a suitable catalyst.
Hydrochloride Formation: Finally, the amine is treated with hydrochloric acid (HCl) to form the hydrochloride salt.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the amine group is oxidized to form corresponding imines or nitriles.
Reduction: Reduction reactions can convert the aromatic ring to a more saturated form, such as cyclohexane derivatives.
Substitution: The chlorine and fluorine atoms on the aromatic ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products:
Oxidation: Formation of imines or nitriles.
Reduction: Formation of cyclohexane derivatives.
Substitution: Formation of various substituted aromatic compounds.
Scientific Research Applications
(S)-1-(3-Chloro-2-fluorophenyl)ethanamine hydrochloride has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including chiral ligands and catalysts.
Biological Studies: It is used in studies investigating the effects of halogenated aromatic amines on biological systems.
Industrial Applications: The compound is utilized in the development of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of (S)-1-(3-Chloro-2-fluorophenyl)ethanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chlorine and fluorine atoms enhances its binding affinity and selectivity. The compound may act as an agonist or antagonist, modulating the activity of its target proteins and influencing various biochemical pathways.
Comparison with Similar Compounds
(3-Chloro-2-fluorophenyl)methanamine: This compound has a similar structure but lacks the chiral center.
(S)-1-(3,4-Dichlorophenyl)ethanamine hydrochloride: This compound has two chlorine atoms on the aromatic ring instead of one chlorine and one fluorine.
Uniqueness: (S)-1-(3-Chloro-2-fluorophenyl)ethanamine hydrochloride is unique due to its specific substitution pattern and chiral nature, which confer distinct chemical and biological properties. The presence of both chlorine and fluorine atoms enhances its reactivity and potential for selective interactions with biological targets.
Properties
IUPAC Name |
(1S)-1-(3-chloro-2-fluorophenyl)ethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClFN.ClH/c1-5(11)6-3-2-4-7(9)8(6)10;/h2-5H,11H2,1H3;1H/t5-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEVBNFPEJNNLJJ-JEDNCBNOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C(=CC=C1)Cl)F)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=C(C(=CC=C1)Cl)F)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10Cl2FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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